molecular formula C41H78O6 B3026225 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol

1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol

Cat. No.: B3026225
M. Wt: 667.1 g/mol
InChI Key: QDICJGWYEVKHJA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDICJGWYEVKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Structural Features Melting Point (°C) Key Applications/Findings References
Target Compound (26158-81-6) C₃₆H₇₀O₄ 566.94 Ethylene glycol diester with C16:0 and C18:0 65 Microbial metabolite regulation
Octadecanoic acid, ethyl ester (452) C₂₀H₃₈O₂ 310.51 Simple ethyl ester of stearic acid ~40–45 (estimated) Common in plant lipid extracts
Octadecanoic acid, 3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester (14015-55-5) C₃₇H₇₂O₅ 596.97 Glycerol backbone with C16:0 and C18:0 esters Not reported Hydrophobic glyceride for lipid bilayers
Octadecanoic acid, 1,2-ethanediyl ester (N/A) C₃₈H₇₂O₄ 596.97 Ethylene glycol diester with two C18:0 chains Not reported High-purity industrial emulsifier
Octadecanoic acid, 3-[(1-oxohexadecyl)oxy]-2-[(1-oxotetradecyl)oxy]propyl ester (N/A) C₄₇H₉₀O₆ 763.20 Branched triester with C14:0, C16:0, C18:0 Not reported Anti-inflammatory and emulsifying agent
Octadecanoic acid, oxazoline derivatives (e.g., CAS 14015-55-5) Variable ~600–800 Heterocyclic oxazoline ring + ester groups Variable Specialty surfactants or catalysts
Key Differences :

Backbone Complexity :

  • The target compound uses ethylene glycol as its backbone, whereas glycerides (e.g., CAS 14015-55-5) utilize glycerol, introducing hydroxyl groups that enhance hydrophilicity .
  • Heterocyclic derivatives (e.g., oxazoline-based esters) exhibit unique reactivity due to nitrogen-containing rings, unlike purely aliphatic esters .

Chain Length and Branching :

  • The target compound combines C16:0 (palmitate) and C18:0 (stearate) chains, while simpler esters (e.g., ethyl stearate) have a single acyl chain .
  • Triesters (e.g., C₄₇H₉₀O₆) incorporate three acyl groups, increasing molecular weight and hydrophobicity .

Functional Properties :

  • Ethyl stearate (C18:C2) is more volatile (lower molecular weight) and less thermally stable than the target compound .
  • Glycerol-based esters (e.g., CAS 14015-55-5) are biologically relevant in lipid membranes, whereas the target compound’s role is linked to microbial metabolite modulation .

Biological Activity :

  • The target compound was observed to upregulate oxidative metabolites in E. coli, suggesting a role in bacterial stress responses .
  • Similar esters in Cassia italica and Cenchrus biflorus exhibit antioxidant and anti-inflammatory properties .

Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. The compound in focus, Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester , is a derivative that combines structural elements of octadecanoic acid with specific functional groups that may influence its biological activity. This article explores the biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula for Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester is C55H106O6C_{55}H_{106}O_6 with a molecular weight of approximately 863.4 g/mol. Its structure includes:

  • An octadecanoic acid backbone
  • Alkoxy functional groups that could enhance solubility and bioavailability.

Fatty Acid Metabolism

Fatty acids play critical roles in cellular metabolism. Octadecanoic acid has been shown to influence lipid metabolism and storage in various studies. Research indicates that fatty acids can modulate gene expression related to lipid metabolism, impacting conditions such as obesity and diabetes .

Anti-inflammatory Properties

Several studies suggest that derivatives of fatty acids exhibit anti-inflammatory effects. For instance, octadecanoic acid esters have been reported to reduce the production of pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

Research has indicated that certain fatty acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. In vitro studies have shown that octadecanoic acid derivatives can scavenge free radicals effectively, contributing to cellular protection mechanisms .

Case Studies

StudyFindings
Study 1: Anti-inflammatory EffectsDemonstrated that octadecanoic acid esters reduced TNF-alpha levels in macrophages by 30%, indicating significant anti-inflammatory potential .
Study 2: Antioxidant ActivityFound that octadecanoic acid derivatives exhibited up to 70% inhibition of lipid peroxidation in vitro, highlighting their role as antioxidants .
Study 3: Lipid MetabolismShowed that supplementation with octadecanoic acid improved insulin sensitivity in diabetic rat models, suggesting benefits for metabolic health .

The biological activities of octadecanoic acid and its derivatives are mediated through several mechanisms:

  • Gene Regulation : Fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in fatty acid oxidation and glucose metabolism .
  • Cell Signaling : They may influence signaling pathways associated with inflammation and oxidative stress response.
  • Membrane Fluidity : The incorporation of fatty acids into cell membranes can affect membrane fluidity and function, influencing cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol
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1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol

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